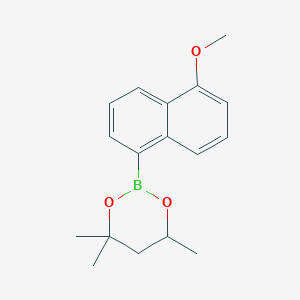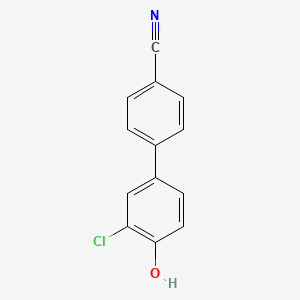
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (MDB) is a boron-containing heterocyclic compound that has recently gained much attention due to its potential applications in the field of medicinal chemistry. MDB has been studied for its ability to act as a catalyst in organic synthesis and its potential use as a drug molecule. MDB has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its potential applications in medicinal chemistry. In particular, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been investigated for its ability to act as a catalyst in organic synthesis and its potential use as a drug molecule. Studies have also explored the biological activities of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, including its anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood. However, it is believed that 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile acts by binding to certain proteins or enzymes, which then leads to a change in the activity of these proteins or enzymes. This change in activity can lead to the desired biological effects, such as anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to possess various biochemical and physiological effects. In particular, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been shown to possess anti-inflammatory, anti-cancer, and anti-viral effects. Studies have also demonstrated that 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can induce apoptosis in cancer cells, as well as inhibit the growth of certain tumor cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages and limitations for laboratory experiments. The main advantage of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is its low cost and ease of synthesis. Additionally, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to possess various biological activities, making it a promising candidate for further research. However, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for the use of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. These include its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. Additionally, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile could be used in the development of novel drug delivery systems, such as nanoparticles, liposomes, or polymers. Further research could also be conducted to explore the mechanism of action of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and to identify potential new applications. Additionally, 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile could be used to develop new synthetic methods and catalysts for organic synthesis.
Métodos De Síntesis
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been synthesized using a variety of methods. The most common method of synthesis involves the reaction of 2-methoxy-5-chlorobenzonitrile with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl in the presence of a base such as sodium hydroxide. The reaction produces a yellow precipitate of 2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, which can be purified by recrystallization.
Propiedades
IUPAC Name |
2-methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-5-6-13(17-4)11(7-12)9-16/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMJVYQASZNKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)

![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)




